In Vitro iNOS Inhibition: Potency and Isoform Selectivity Compared to Dihydropyridin-2-imine Analogs
In the dihydropyridin-2-imine series reported by Kawanaka et al., compounds with an N-benzyl substituent, such as 1-Benzyl-1,2-dihydropyridin-2-imine (compound 5 in the study), demonstrated potent inhibitory activity against human iNOS with an IC₅₀ value of 0.47 µM. This potency is comparable to the 4-methyl-substituted analog (compound 1, IC₅₀ = 0.39 µM) and the unsubstituted pyridine analog (compound 4, IC₅₀ = 0.51 µM). Critically, the benzyl-substituted compound (compound 5) exhibited a 5- to 11-fold increase in isoform selectivity for iNOS over eNOS and nNOS compared to other analogs in the series [1]. This selectivity profile is a key differentiator, as it reduces the risk of off-target effects on constitutive NOS isoforms, which are essential for maintaining physiological blood pressure and neuronal function.
| Evidence Dimension | iNOS Inhibition (IC₅₀) and Isoform Selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 0.47 µM; Exhibited 5- to 11-fold increase in isoform selectivity. |
| Comparator Or Baseline | Compound 1 (4-methyl analog): IC₅₀ = 0.39 µM; Compound 4 (unsubstituted): IC₅₀ = 0.51 µM. |
| Quantified Difference | Potency within 0.1 µM of the most potent analog; Selectivity advantage of 5- to 11-fold over other analogs. |
| Conditions | Human iNOS enzyme inhibition assay. |
Why This Matters
Procurement of this specific compound ensures access to a validated potency and selectivity profile that is critical for consistent results in iNOS-related disease models, avoiding the unpredictable off-target effects associated with less selective analogs.
- [1] Kawanaka, Y., Kobayashi, K., Kusuda, S., Tatsumi, T., Murota, M., Nishiyama, T., ... & Toda, M. (2002). Design and synthesis of orally bioavailable inhibitors of inducible nitric oxide synthase. Part 1: synthesis and biological evaluation of dihydropyridin-2-imines. Bioorganic & Medicinal Chemistry Letters, 12(17), 2291-2294. View Source
